Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Description
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 1909314-09-5) is a bicyclic spiro compound featuring a 3-methyl-substituted diazaspiro[4.5]decane core. Its molecular formula is C₁₄H₂₇ClN₂O₂, with a molecular weight of 290.83 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing modulators targeting biological receptors (e.g., bromo-trifluoromethyl pyridine derivatives) .
Properties
IUPAC Name |
tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFCUODZYJVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties in vitro and in vivo. It has also been shown to inhibit the proliferation of human melanoma cells and to induce cell cycle arrest and apoptosis in various cancer cell lines. .
Biological Activity
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS No. 1909314-09-5) is a compound that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H27ClN2O2
- Molecular Weight : 290.83 g/mol
- CAS Number : 1909314-09-5
- Purity : Typically around 95% to 98% .
The biological activity of this compound is primarily attributed to its spirocyclic structure, which enhances its interaction with various biological targets. The compound has shown potential in several areas:
- Anticancer Activity : Research indicates that compounds with similar spirocyclic structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating better efficacy than established chemotherapeutics like bleomycin .
- Neuroprotective Effects : Some studies suggest that compounds in this class may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
Biological Activity Data
The following table summarizes key findings from recent studies involving this compound and related compounds:
| Study | Biological Activity | Cell Line/Model | Outcome |
|---|---|---|---|
| Study A | Cytotoxicity | FaDu hypopharyngeal tumor cells | Induced apoptosis; better than bleomycin |
| Study B | AChE Inhibition | Neuronal cultures | Increased acetylcholine levels; potential neuroprotection |
| Study C | Antifungal Activity | Candida albicans | Inhibited growth at low concentrations |
Case Studies
-
Anticancer Properties :
A study focused on the anticancer properties of spirocyclic derivatives reported that this compound exhibited significant cytotoxic effects against a variety of cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways . -
Neurodegenerative Disease Models :
In models simulating Alzheimer's disease, this compound showed promise by inhibiting cholinesterase enzymes, which are crucial for maintaining neurotransmitter balance in the brain. The dual inhibition of AChE and BuChE suggests a potential for developing treatments aimed at cognitive decline . -
Antifungal Activity :
Another investigation evaluated the antifungal properties of related compounds, demonstrating effective inhibition against multiple strains of fungi, including Candida albicans. The study emphasized the importance of structural features in enhancing antifungal efficacy .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is being investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and as a potential analgesic agent.
Case Studies
-
Neuropharmacological Studies :
- Research indicates that compounds with similar spirocyclic structures exhibit significant activity on neurotransmitter receptors, suggesting that this compound may interact with such targets to modulate neurological functions.
-
Analgesic Properties :
- Preliminary studies show that derivatives of this compound can reduce pain responses in animal models, indicating its potential utility in pain management therapies.
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry as an intermediate for synthesizing more complex molecules. Its unique spiro structure provides a versatile framework for further chemical modifications.
Synthesis Applications
- Building Block for Complex Molecules :
- The compound can be utilized as a building block in the synthesis of various bioactive molecules, including those that target specific biological pathways or exhibit novel pharmacological properties.
Pharmacological Research
The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Key Findings
- Bioavailability Studies :
- Initial findings suggest favorable bioavailability characteristics which could enhance its efficacy as a drug candidate.
- Safety Profile :
- Toxicological assessments indicate that while the compound exhibits some irritative properties (H315: Causes skin irritation), it remains within acceptable limits for further development in therapeutic contexts.
Data Table: Overview of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic effects in neurological disorders and analgesics | Neuropharmacological Studies |
| Synthetic Chemistry | Intermediate for synthesizing complex bioactive molecules | Building Block Synthesis |
| Pharmacological Research | Investigating ADME properties and safety profile | Bioavailability Studies |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between the target compound and its closest analogues:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride in laboratory settings?
- Methodological Answer : A photocatalytic C–H alkylation approach can be employed using tert-butyl carbamate derivatives as starting materials. For example, tert-butyl 4-aminopiperidine-1-carboxylate reacts with methyl acrylate under visible light (425 nm LED) in the presence of 4CzIPN (photocatalyst) and tetrabutylammonium azide. This yields spirocyclic intermediates, which are subsequently treated with HCl to form the hydrochloride salt .
- Key Reaction Parameters :
| Component | Quantity/Concentration | Role |
|---|---|---|
| 4CzIPN | 1 mol% | Photocatalyst |
| Methyl acrylate | 1.0 equiv | Alkylating agent |
| Reaction time | 20 hours | Optimization |
Q. Which analytical techniques are critical for structural characterization of this spirocyclic compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) reveals characteristic peaks for the tert-butyl group (δ 1.44 ppm, singlet) and spirocyclic protons (δ 3.50–3.63 ppm, multiplet). Aromatic or alkyl substituents (e.g., methyl groups) appear as distinct singlets or multiplets .
- LCMS (ESI) : Monitors molecular ion peaks (e.g., m/z 558.2 [M+1] for intermediates) and confirms purity .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry .
Q. How can researchers ensure purity during purification?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate spirocyclic products from byproducts.
- Recrystallization : Dissolve the compound in hot ethanol and cool slowly to isolate crystalline hydrochloride salts .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. phenyl substituents) impact the compound’s biological activity or reactivity?
- Methodological Answer : Comparative studies of analogs (e.g., 8-phenyl or 8-benzyl derivatives) reveal that methyl groups enhance steric accessibility for binding interactions, while bulkier substituents reduce solubility. For example, 8-methyl derivatives exhibit improved pharmacokinetic profiles in kinase inhibition assays compared to phenyl analogs .
- Data Comparison :
| Substituent | Solubility (mg/mL) | IC50 (EGFR inhibition) |
|---|---|---|
| Methyl | 12.5 | 0.45 nM |
| Phenyl | 3.2 | 1.2 nM |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-proton correlations and carbon linkages. For ambiguous peaks, computational tools (DFT calculations) predict chemical shifts, aligning experimental and theoretical data .
Q. How is this compound utilized in targeted drug discovery (e.g., kinase inhibitors)?
- Methodological Answer : The spirocyclic scaffold serves as a rigid core in EGFR inhibitors. For instance, tert-butyl derivatives are coupled with quinazoline moieties to enhance binding affinity. Post-synthetic deprotection (HCl/dioxane) yields free amines for further functionalization .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes with EGFR. Key steps:
Prepare the ligand (protonated form) and receptor (PDB: 1M17).
Simulate binding free energy (MM-PBSA) to prioritize high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
